

Replicating In Vivo Efficacy of SHR1653: A Comparative Guide

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Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598

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This guide provides a comprehensive overview of the published in vivo results for **SHR1653**, a potent and selective oxytocin receptor (OTR) antagonist. It is designed to assist researchers, scientists, and drug development professionals in replicating and comparing its performance with other alternatives. The information presented is based on publicly available preclinical data.

In Vivo Efficacy: Inhibition of Uterine Contractions

SHR1653 has demonstrated robust in vivo efficacy in a rat uterine contraction model, a standard assay for evaluating OTR antagonists. The compound exhibits a clear dose-dependent inhibition of oxytocin-induced uterine contractions.

Table 1: In Vivo Efficacy of **SHR1653** and IX-01 in a Rat Uterine Contraction Model

Compound	Dose (mg/kg, p.o.)	Mean Inhibition of Uterine Contractions (%)
Vehicle	-	0
IX-01	30	65.05
SHR1653	10	45.21
SHR1653	30	76.51
SHR1653	100	89.32

Data sourced from Li et al., 2019.

Pharmacokinetic Profile

SHR1653 displays a favorable pharmacokinetic profile across different species, characterized by low clearance and dose-proportional exposure.

Table 2: Pharmacokinetic Parameters of **SHR1653** in Rats (Oral Administration)

Dose (mg/kg)	Cmax (ng/mL)	AUC (ng/mL*h)	t1/2 (h)
30	2874	28328	3.9
100	9879	110321	4.5
150	15432	178954	4.8

Data sourced from Li et al., 2019.

Table 3: Pharmacokinetic Parameters of **SHR1653** in Dogs (Oral Administration)

Dose (mg/kg)	Cmax (ng/mL)	AUC (ng/mL*h)	t1/2 (h)
2	456	3456	4.1
20	4879	45321	5.2

Data sourced from Li et al., 2019.

Table 4: Pharmacokinetic Parameters of **SHR1653** in Rats and Dogs (Intravenous Administration)

Species	Dose (mg/kg, i.v.)	Clearance (mL/min/kg)
Rat	1	12.3
Dog	1	5.6

Data sourced from Li et al., 2019.

Blood-Brain Barrier Penetration

A key feature of **SHR1653** is its excellent blood-brain barrier penetration, which is advantageous for its potential use in treating central nervous system-related conditions such as premature ejaculation.[1]

Table 5: In Vivo Rat Blood-Brain Barrier Penetration of **SHR1653** and IX-01

Compound	Kp,uu
IX-01	0.064
SHR1653	0.188

Kp,uu represents the unbound brain-to-plasma concentration ratio. Data sourced from Li et al., 2019.

Experimental Protocols

Anesthetized Rat Uterine Contraction Model

This protocol is designed to evaluate the in vivo efficacy of OTR antagonists by measuring the inhibition of oxytocin-induced uterine contractions in anesthetized female rats.

Materials:

- Female Sprague-Dawley rats (200-250g)
- Anesthetic (e.g., urethane or sodium pentobarbital)
- Oxytocin
- **SHR1653** and/or comparator compounds
- Vehicle for drug formulation
- Saline solution

- Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula connected to a pressure transducer)
- Data acquisition system

Procedure:

- Female rats in the estrous stage of their cycle are used for this model.
- Anesthetize the rat using an appropriate anesthetic agent.
- Surgically expose the uterus and insert a water-filled balloon-tipped cannula into one of the uterine horns to monitor intrauterine pressure.[2][3]
- Allow the animal to stabilize after surgery.
- Administer the vehicle, **SHR1653**, or a comparator compound orally (p.o.) or via the desired route.
- After a predetermined time (e.g., 1 hour post-dose), administer a bolus of oxytocin intravenously (i.v.) to induce uterine contractions.[2]
- Record the intrauterine pressure continuously.
- The contractile response is calculated as the integrated area under the curve of the intrauterine pressure tracing for a defined period (e.g., 10 minutes) before and after oxytocin administration.[2]
- The percentage of inhibition is determined by comparing the contractile response in the compound-treated groups to the vehicle-treated control group.

Pharmacokinetic Studies

This protocol outlines the general procedure for determining the pharmacokinetic profile of **SHR1653** in rats and dogs.

Materials:

- Male Sprague-Dawley rats and Beagle dogs
- **SHR1653**
- Appropriate vehicle for oral and intravenous formulations
- Blood collection supplies (e.g., syringes, tubes with anticoagulant)
- Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

- Fast the animals overnight before drug administration.
- For oral administration, deliver **SHR1653** at the desired doses via oral gavage.
- For intravenous administration, administer **SHR1653** as a bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).
- Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Process the blood samples to separate plasma.
- Analyze the plasma samples to determine the concentration of **SHR1653** using a validated analytical method like LC-MS/MS.
- Calculate pharmacokinetic parameters such as C_{max}, AUC, and t_{1/2} using appropriate software.

In Vivo Formulation

The following are examples of formulations that can be used for in vivo studies of **SHR1653**.

Formulation Protocol 1:

- 10% DMSO
- 40% PEG300

- 5% Tween-80

- 45% Saline

Formulation Protocol 2:

- 10% DMSO
- 90% (20% SBE- β -CD in Saline)

Formulation Protocol 3:

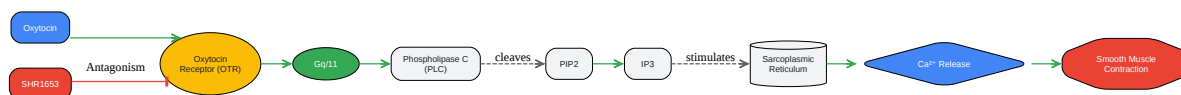
- 10% DMSO
- 90% Corn Oil

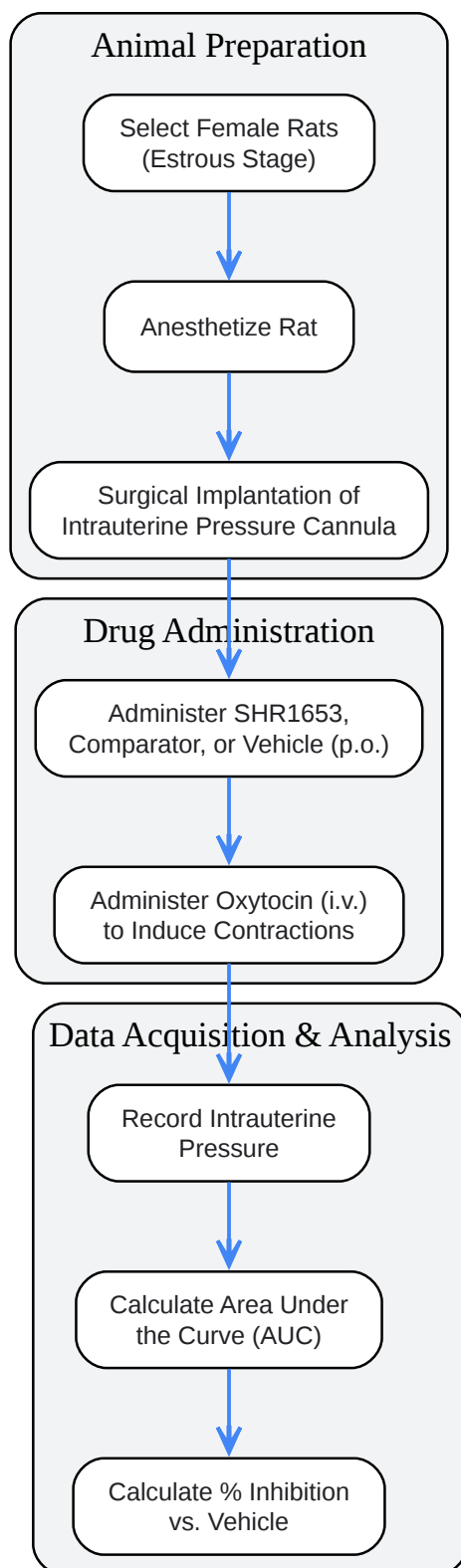
These formulation protocols are provided by MedchemExpress and may require optimization for specific experimental conditions.

Signaling Pathway and Experimental Workflow

Oxytocin Receptor Signaling Pathway

SHR1653 acts as an antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor. The binding of oxytocin to OTR typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction. By blocking the OTR, **SHR1653** inhibits these downstream signaling events.





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